molecular formula C15H15ClN2O2 B2879363 (E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide CAS No. 1421587-61-2

(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

Cat. No.: B2879363
CAS No.: 1421587-61-2
M. Wt: 290.75
InChI Key: XKKRKBHRAWPTKH-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a chlorinated phenyl group and a 3-methylisoxazole moiety. The 2-chlorophenyl group enhances lipophilicity and may influence steric interactions, while the 3-methylisoxazol-5-yl ethyl chain contributes to metabolic stability and solubility.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11-10-13(20-18-11)8-9-17-15(19)7-6-12-4-2-3-5-14(12)16/h2-7,10H,8-9H2,1H3,(H,17,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKRKBHRAWPTKH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2OC_{15}H_{15}ClN_2O, with a molecular weight of 274.75 g/mol. The compound features a chlorophenyl group and a methylisoxazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing isoxazole derivatives exhibit notable antimicrobial properties. For example, studies have reported that related isoxazole compounds show activity against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BBacillus mycoides0.0048 mg/mL
Compound CC. albicans0.0048 mg/mL

These findings suggest that the presence of the isoxazole ring may enhance the antimicrobial efficacy of derivatives like this compound .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study on structurally similar compounds revealed significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)12.1

These results indicate that modifications in the structure, particularly the incorporation of halogenated phenyl and isoxazole groups, can enhance cytotoxicity against cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research suggests that compounds with similar structures may inhibit key enzymes involved in cell proliferation and survival pathways, such as Aurora-A kinase and other protein kinases .

Case Studies

  • Study on Antimicrobial Efficacy :
    A case study evaluated the antimicrobial effects of various acrylamide derivatives, including those with isoxazole rings. The study found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    Another study focused on the anticancer properties of similar acrylamide compounds. The results indicated that this compound significantly reduced cell viability in MCF-7 and HeLa cells, suggesting its potential for development as an anticancer drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acrylamide derivatives, highlighting key structural differences and biological activities:

Compound Structure Biological Activity Key Differences
(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide 2-chlorophenyl; 3-methylisoxazol-5-yl ethyl chain Limited data; hypothesized α7 nAChR or cholinesterase activity based on analogs Reference compound for comparison.
AVL-3288 () 4-chlorophenyl; additional (4-chlorophenyl)amino group Type I α7 nAChR PAM (IC₅₀ ~100 nM); enhances receptor activation 4-Cl substitution on phenyl; amino group increases selectivity for α7 nAChR.
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-chlorophenyl; indole-ethylamine substituent Potent BChE inhibitor (IC₅₀ = 1.95 μM) Replacement of isoxazole with indole shifts selectivity to BChE over AChE.
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)... acetamide Quinoline/indoline core; 3-methylisoxazole High lipophilicity (logP = 5.4–5.8); potential CNS penetration Rigid aromatic cores increase molecular weight and logP.
I-6602 () Benzoate ester; 3-methylisoxazole-ethoxy chain Probable prodrug; ester group enhances oral bioavailability Acrylamide replaced with ester; targets distinct pathways (e.g., GABA receptors).

Structural and Functional Insights

4-Chlorophenyl (AVL-3288): Para-substitution optimizes alignment with α7 nAChR’s orthosteric site, enhancing positive allosteric modulation .

Heterocyclic Moieties :

  • 3-Methylisoxazol-5-yl : Enhances metabolic stability compared to labile groups (e.g., esters) and contributes to π-π stacking in hydrophobic pockets .
  • Indole vs. Isoxazole : Indole-containing analogs (e.g., 5b) exhibit stronger BChE inhibition, likely due to indole’s planar structure fitting BChE’s peripheral anionic site .

LogP and Bioavailability: Compounds with rigid aromatic cores (e.g., quinoline in ) exhibit higher logP (~5.8), suggesting improved blood-brain barrier penetration but reduced aqueous solubility . The target compound’s logP is likely moderate (~3–4), balancing CNS accessibility and solubility.

Research Findings

  • α7 nAChR Modulation: AVL-3288’s 4-chlorophenyl and amino groups are critical for α7 nAChR affinity, while the target compound’s 2-chlorophenyl may reduce this activity .
  • Cholinesterase Inhibition : The indole-ethylamine analog (5b) shows 10-fold greater BChE inhibition than AChE, highlighting the role of nitrogen substituents in selectivity .
  • Metabolic Stability : Isoxazole-containing derivatives (e.g., I-6602) resist CYP450 oxidation better than ester-based analogs, extending half-life .

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